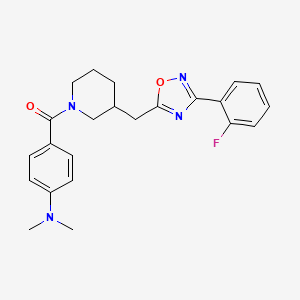

(4-(Dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

The compound (4-(Dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group. The methanone group links the piperidine to a 4-(dimethylamino)phenyl moiety.

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-27(2)18-11-9-17(10-12-18)23(29)28-13-5-6-16(15-28)14-21-25-22(26-30-21)19-7-3-4-8-20(19)24/h3-4,7-12,16H,5-6,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJXDOKSHJDFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting with the preparation of (4-(dimethylamino)phenyl)methanone. This is followed by the formation of 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl, which is then reacted with the methanone derivative. Key conditions include controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of (4-(dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves scaling up the synthetic route with emphasis on cost efficiency, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and automated control processes are employed to optimize production.

Chemical Reactions Analysis

Oxidation: : The compound undergoes oxidation reactions, where it can form various oxidized derivatives.

Reduction: : It can be reduced under appropriate conditions to produce different reduced forms.

Substitution: : It is amenable to various substitution reactions, allowing the replacement of specific groups within the molecule.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield different functionalized derivatives, while reduction can lead to simplified versions of the original compound.

Scientific Research Applications

Chemistry: In chemistry, (4-(dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as a key intermediate in the development of new pharmaceuticals and organic materials.

Biology: Biologically, the compound is studied for its potential interactions with various biological targets. Its structure allows it to bind with specific proteins and enzymes, making it useful in biochemical assays and drug discovery.

Medicine: In medicine, it is investigated for its therapeutic potential. Researchers explore its efficacy in treating various conditions, considering its mechanism of action and bioavailability.

Industry: Industrially, the compound finds applications in the development of new materials with specific properties. Its unique chemical structure makes it valuable in designing polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action involves the compound interacting with molecular targets such as proteins, enzymes, and receptors. Its specific structure enables it to modulate biological pathways, leading to its observed effects. For instance, the presence of the oxadiazole ring may enhance its ability to cross cell membranes, while the fluorophenyl group can increase its binding affinity to certain targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with 1,2,4-Oxadiazole-Piperidine Scaffolds

ADX47273

- Structure: S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone

- Key Features: Piperidine linked to a 1,2,4-oxadiazole ring with dual 4-fluorophenyl groups. Lacks the dimethylamino substituent present in the target compound.

- Activity :

BDM31343

- Structure : 3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile

- Key Features: Piperidine-oxadiazole core with a thiophene substituent. Includes a nitrile group instead of a methanone linkage.

- Activity :

Patent Compound (EP 1 808 168 B1)

- Structure: [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol

- Key Features :

- Combines piperidine-oxadiazole with pyrimidine and thiadiazole groups.

- Designed as a GPR119 agonist for metabolic disorders.

- Activity :

Pharmacological and Structural Comparison

Key Observations:

Substituent Impact: The 4-(dimethylamino)phenyl group in the target compound may enhance CNS penetration compared to ADX47273’s fluorophenyl groups. Thiophene (BDM31343) and thiadiazole (patent compound) substituents confer distinct target selectivity (EthR vs. GPCRs).

Receptor Binding: ADX47273’s dual fluorophenyl groups optimize mGlu5 binding, while the target compound’s dimethylamino group could modulate affinity for other CNS targets.

Therapeutic Potential: ADX47273’s procognitive effects contrast with BDM31343’s antibacterial role, highlighting scaffold versatility .

Biological Activity

The compound (4-(dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , with the CAS number 1705242-89-2, is a complex organic molecule that has garnered attention in both medicinal and chemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound consists of several functional groups that contribute to its biological activity:

- Dimethylamino group : Enhances solubility and may influence receptor binding.

- Piperidine ring : Known for its role in various pharmacological activities.

- Oxadiazole moiety : Often associated with antimicrobial and anticancer properties.

Research indicates that the compound interacts with multiple biological targets, which can be summarized as follows:

- Receptor Binding : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : The oxadiazole component has been linked to inhibitory effects on certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against E. coli and S. aureus, demonstrating significant antibacterial properties at low concentrations, suggesting its utility in developing new antibiotics .

- Cognitive Enhancement : Research conducted on piperidine derivatives indicated that similar compounds could enhance cognitive function by modulating neurotransmitter systems, paving the way for further exploration of this compound's effects on cognition .

- Cancer Research : The oxadiazole moiety's potential to inhibit specific cancer-related enzymes has been explored, showing promise in preclinical models for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.